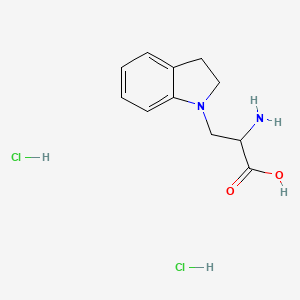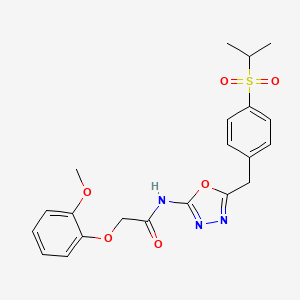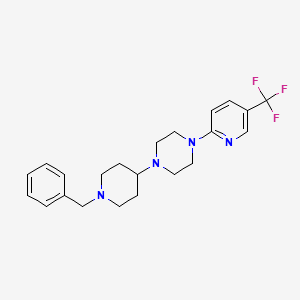
1-(1-Benzylpiperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves several steps, including reductive amination, amide hydrolysis, and N-alkylation, as described in the synthesis of pyrazolopyridine derivatives . These methods are common in the synthesis of piperazine and benzylpiperidine analogs and could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been characterized using X-ray crystallography, revealing the influence of hydrogen bonds and π-π interactions on the molecular packing . These structural analyses are crucial for understanding the conformation and electronic parameters that may affect the biological activity of these compounds.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving the exact compound "1-(1-Benzylpiperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine". However, the synthesis and structural characterization of similar compounds suggest that they can participate in typical organic reactions such as amide bond formation and aromatic substitutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoylpiperidine and piperazine derivatives, such as solubility, bioavailability, and receptor binding affinity, are often determined in the context of their potential pharmacological applications. For instance, a benzoylpiperidine-based compound exhibited good oral bioavailability and plasma triglyceride-lowering effects in an animal model . Similarly, receptor binding assays are used to determine the affinity constants of these compounds for various receptors, which is indicative of their potential as ligands for therapeutic targets .
科学的研究の応用
Discovery of G Protein-Biased Dopaminergics
Researchers have explored the synthesis and pharmacological properties of compounds with the structural motif of 1,4-disubstituted aromatic piperazines, demonstrating their ability to act as high-affinity partial agonists at dopamine receptors. The incorporation of specific heterocyclic appendages, such as pyrazolo[1,5-a]pyridine, has led to compounds that preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors. These findings suggest potential therapeutic applications in treating disorders related to dopamine dysregulation, highlighting the compound's relevance in designing novel therapeutics with minimized side effects (Möller et al., 2017).
Antihypertensive and Antiarrhythmic Effects
Another study focused on the synthesis and pharmacological evaluation of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, revealing their significant antiarrhythmic and antihypertensive activities. The presence of a 3-(4-arylpiperazin-1-yl)propyl moiety was crucial for these effects, which were attributed to the compounds' alpha-adrenolytic properties. This research underscores the compound's potential in developing new treatments for cardiovascular diseases, indicating a broad application scope beyond central nervous system disorders (Malawska et al., 2002).
Synthesis and Receptor Binding Assays
The synthesis and in vitro receptor binding assays of pyrazolo[1,5-a]pyridines derivatives have been conducted, demonstrating the potential of such compounds as dopamine receptor ligands. Specifically, variations in the substitution pattern on the benzylpiperazine moiety have led to compounds with differing affinities for dopamine receptors, including D2 and D4. These studies contribute to the understanding of structure-activity relationships and the development of receptor-specific ligands, which can be used in the research and treatment of neurological disorders (Guca, 2014).
特性
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N4/c23-22(24,25)19-6-7-21(26-16-19)29-14-12-28(13-15-29)20-8-10-27(11-9-20)17-18-4-2-1-3-5-18/h1-7,16,20H,8-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYYZYGCVICMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide](/img/structure/B2553312.png)
![3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2553314.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine](/img/structure/B2553316.png)
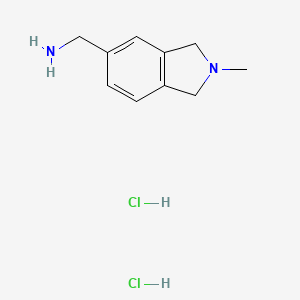
![3-(((5-Fluoro-2-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2553319.png)
![N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2553320.png)
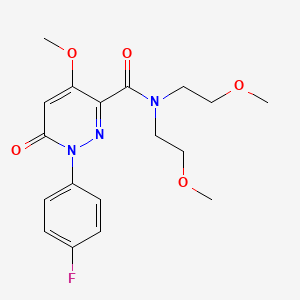
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2553322.png)
![1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2553323.png)
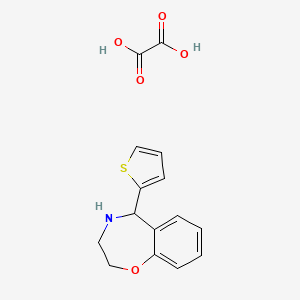
![4-chloro-N'-[(1E)-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene]benzohydrazide](/img/structure/B2553327.png)
